

A Technical Guide to TCO-PEG3-Alcohol in Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: TCO-PEG3-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **TCO-PEG3-alcohol**, a heterobifunctional linker, and its applications in the field of drug delivery. We will explore its chemical properties, the underlying bioorthogonal chemistry, and its role in constructing sophisticated therapeutic constructs such as antibody-drug conjugates (ADCs) and targeted nanoparticles. This document consolidates key data, outlines experimental methodologies, and provides visual representations of relevant chemical and biological processes.

Introduction to TCO-PEG3-Alcohol

TCO-PEG3-alcohol is a versatile chemical tool used in bioconjugation, the process of linking molecules together to create novel functionalities. It is classified as a heterobifunctional linker, meaning it possesses two different reactive groups connected by a spacer.^[1] The key components of **TCO-PEG3-alcohol** are:

- Trans-cyclooctene (TCO): A strained alkene that serves as the reactive moiety for bioorthogonal "click chemistry".^[2]

- Polyethylene Glycol (PEG) Spacer: A three-unit PEG chain (PEG3) that enhances water solubility, reduces aggregation, minimizes steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[3][4][5]
- Terminal Alcohol (-OH): A hydroxyl group that provides a secondary site for further chemical modification or attachment to other molecules.

The primary utility of **TCO-PEG3-alcohol** stems from its participation in the inverse-electron demand Diels-Alder (IEDDA) reaction with a tetrazine-containing molecule. This reaction is a cornerstone of bioorthogonal chemistry, valued for its exceptional speed, high selectivity, and ability to proceed under mild, physiological conditions without the need for cytotoxic catalysts like copper. These characteristics make the TCO-tetrazine ligation ideal for use in complex biological systems, including in vivo applications.

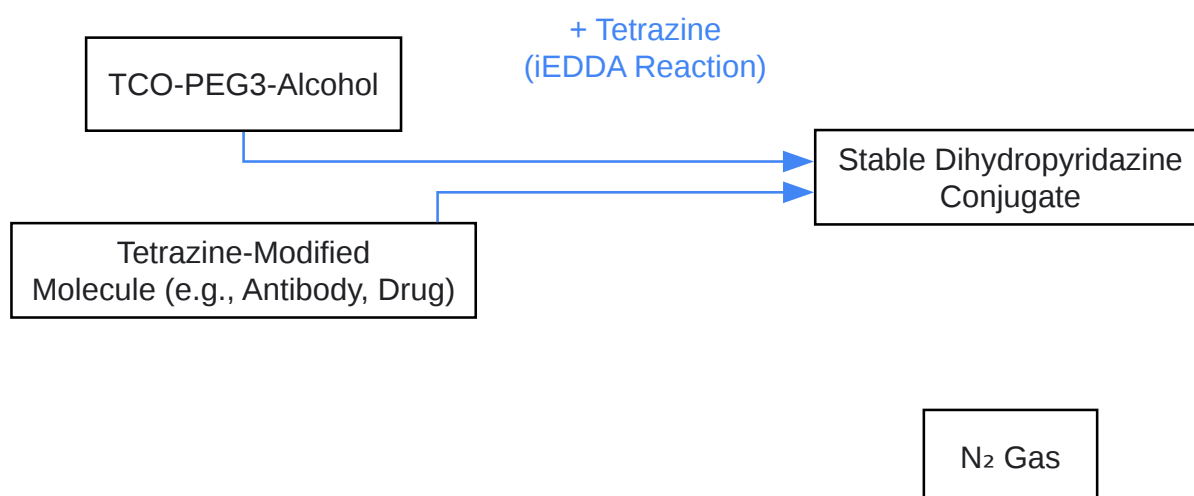
Physicochemical Properties

The quantitative data for **TCO-PEG3-alcohol** is summarized below. It is important to note that different suppliers report slight variations in chemical formula and molecular weight.

Property	Value	Source(s)
Chemical Formula	C17H31NO6	
	C15H27NO5	
Molecular Weight	345.43 g/mol	
	345.44 g/mol	
	301.4 g/mol	
	301.38 g/mol	
Purity	>95% or >96%	
Physical Form	Viscous oil	
Solubility	DMSO, DMF, DCM, Acetonitrile, Chloroform, THF	
Storage Conditions	-20°C, desiccated. TCO compounds have a limited shelf life and are not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO).	

Core Reaction: TCO-Tetrazine Ligation

The central application of **TCO-PEG3-alcohol** is its rapid and specific reaction with a tetrazine derivative. This iEDDA cycloaddition is one of the fastest bioorthogonal reactions currently available. The process involves the TCO group reacting with the tetrazine to form a stable dihydropyridazine linkage, releasing nitrogen gas in the process. This reaction's biocompatibility allows it to proceed efficiently in mild buffer conditions without interfering with native biological functional groups.



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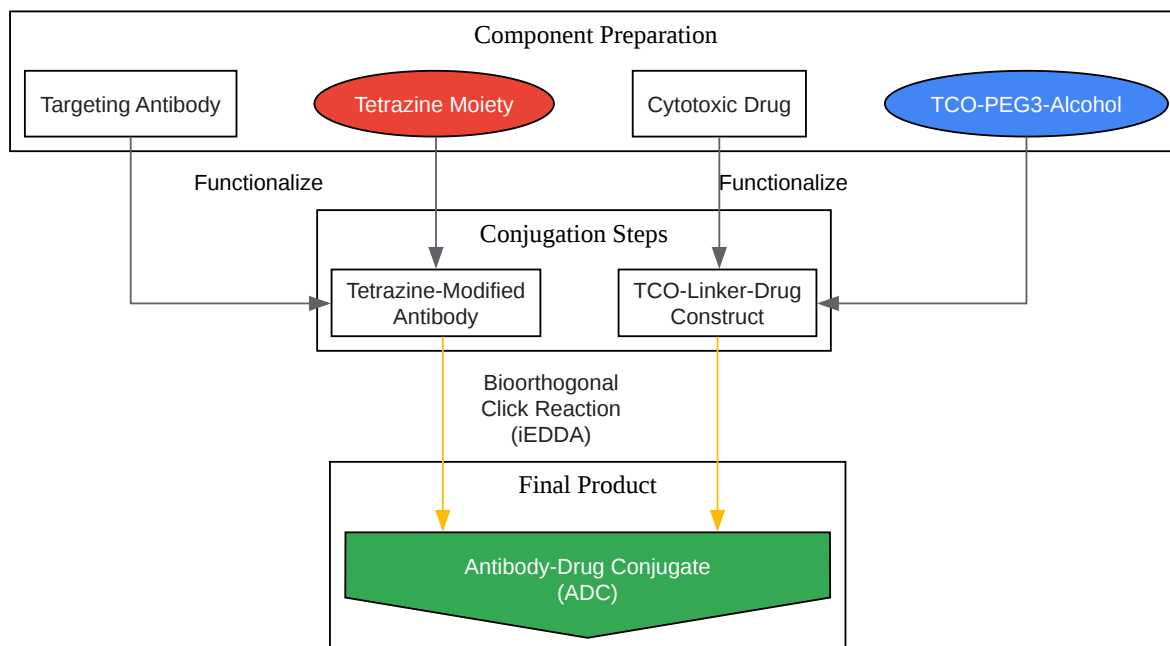
Figure 1: The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and Tetrazine.

Applications in Drug Delivery

The unique properties of **TCO-PEG3-alcohol** make it a powerful tool for designing advanced drug delivery systems. Its ability to form stable covalent bonds under biocompatible conditions is invaluable for creating targeted therapeutics that can enhance drug efficacy and reduce off-target effects.

4.1. Antibody-Drug Conjugates (ADCs)

TCO-PEG3-alcohol is used in the development of ADCs, which are highly targeted cancer therapeutics. In this application, an antibody that specifically targets a tumor antigen is modified with a tetrazine. A potent cytotoxic drug is separately conjugated to **TCO-PEG3-alcohol**. The two components are then combined, and the TCO-tetrazine click reaction efficiently links the drug to the antibody. The PEG3 spacer helps to improve the solubility and stability of the final ADC construct.



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Figure 2: Workflow for the construction of an Antibody-Drug Conjugate (ADC) using **TCO-PEG3-Alcohol**.

4.2. Nanoparticle-Based Delivery

PEGylation, the coating of nanoparticles with PEG, is a widely used strategy to improve the systemic circulation time and reduce the immunogenicity of drug carriers. **TCO-PEG3-alcohol** can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric micelles. This allows for the subsequent attachment of tetrazine-modified targeting ligands (e.g., peptides, aptamers) or imaging agents via the TCO-tetrazine click reaction. This approach enables the creation of multifunctional nanoparticles for targeted drug delivery and diagnostics. The PEG spacer shields the nanoparticle surface from opsonization and

phagocytosis, prolonging its time in circulation and enhancing the probability of reaching the target tissue.

4.3. Controlled Release Systems

The principles of bioorthogonal chemistry are also being applied to create stimuli-responsive drug delivery systems. While not an intrinsic property of the **TCO-PEG3-alcohol** linker itself, it can be incorporated into larger constructs where a bioorthogonal reaction triggers the release of a therapeutic agent. For example, a prodrug can be designed to be activated and released from a carrier upon a specific bioorthogonal cleavage reaction at the target site, minimizing systemic toxicity.

General Experimental Protocol for Bioconjugation

The following section provides a generalized protocol for the conjugation of a tetrazine-modified molecule to **TCO-PEG3-alcohol**. This protocol is adapted from methodologies for related TCO linkers and should be optimized for specific molecules and applications.

5.1. Materials and Reagents

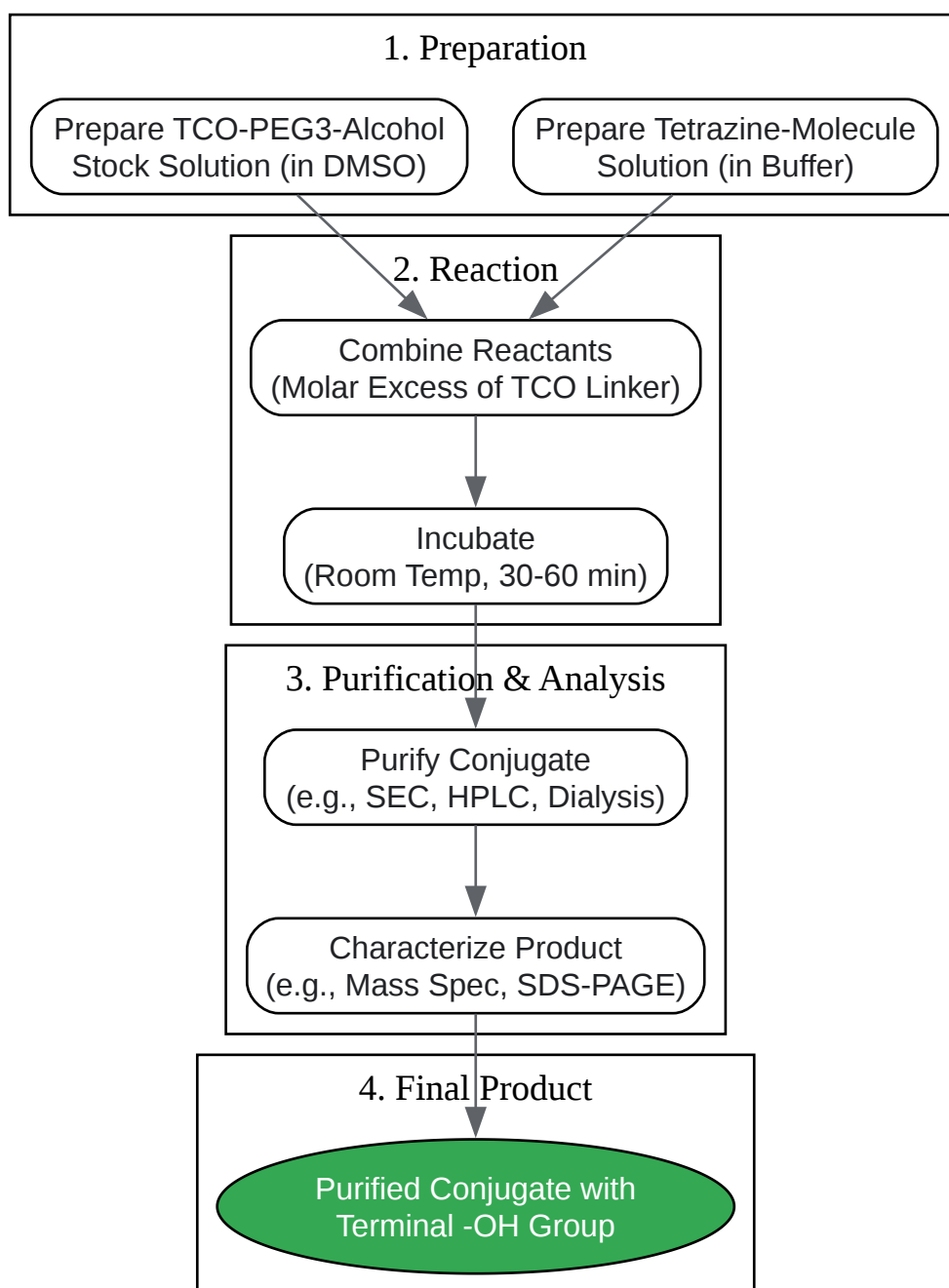
- **TCO-PEG3-alcohol**
- Tetrazine-modified molecule (e.g., protein, peptide, small molecule drug)
- Anhydrous, amine-free solvent (e.g., DMSO, DMF) for stock solutions
- Reaction Buffer: A buffer appropriate for the biomolecule of interest, typically phosphate-buffered saline (PBS) at pH 7.4.
- Purification system (e.g., size-exclusion chromatography (SEC), dialysis, HPLC)

5.2. Experimental Procedure

- Preparation of Stock Solutions:
 - Prepare a stock solution of **TCO-PEG3-alcohol** (e.g., 10 mM) in anhydrous DMSO. Store protected from light and moisture.

- Dissolve or dilute the tetrazine-modified molecule in the chosen reaction buffer to a known concentration (e.g., 1-10 mg/mL).
- Conjugation Reaction:
 - Add the **TCO-PEG3-alcohol** stock solution to the solution of the tetrazine-modified molecule. A molar excess of the TCO linker (e.g., 5-20 fold) is typically used to ensure complete reaction with the tetrazine.
 - Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast, with significant conjugation occurring within 30-60 minutes. Reaction time should be optimized.
- Purification:
 - Once the reaction is complete, remove the excess, unreacted **TCO-PEG3-alcohol** and any side products.
 - For protein conjugates, purification can be achieved using dialysis or size-exclusion chromatography.
 - For small molecule conjugates, purification may require reverse-phase HPLC.
- Characterization:
 - Confirm the successful conjugation using analytical techniques such as mass spectrometry (to verify the mass increase corresponding to the linker), SDS-PAGE (for proteins, to observe a shift in molecular weight), or UV-Vis spectroscopy (if either component has a characteristic absorbance).

The resulting product is a molecule functionalized with a PEG3-alcohol chain. The terminal hydroxyl group is now available for subsequent chemical modifications if desired.



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Figure 3: General experimental workflow for bioconjugation using **TCO-PEG3-Alcohol**.

Conclusion

TCO-PEG3-alcohol is a highly effective heterobifunctional linker for applications in drug delivery. Its utility is centered on the rapid, specific, and biocompatible TCO-tetrazine click

reaction. The integrated PEG3 spacer enhances the physicochemical properties of resulting conjugates, improving solubility and reducing immunogenicity. These features have positioned **TCO-PEG3-alcohol** as a valuable tool for constructing next-generation therapeutics, including antibody-drug conjugates and targeted nanoparticle systems, with the potential for more precise and effective treatment of disease. Researchers developing such systems can leverage the unique advantages of this linker to build complex, multifunctional biomolecular architectures.

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